molecular formula C14H18O5 B1493760 Fradic acid B CAS No. 1556003-63-4

Fradic acid B

Cat. No. B1493760
CAS RN: 1556003-63-4
M. Wt: 266.29 g/mol
InChI Key: ACSULZLYEQGSAE-HMVSRFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Fradic acid B is represented by the InChI string: InChI=1S/C14H18O5/c1-10(15)8-6-4-5-7-9-12-11(2)18-14(3,19-12)13(16)17/h4-9,11-12H,1-3H3,(H,16,17)/b5-4+,8-6+,9-7+/t11-,12-,14-/m0/s1 .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Fradic Acid B, identified as a compound in marine Streptomyces fradiae, has demonstrated significant antimicrobial and antitumor activities. It has shown in vitro effectiveness against Staphylococcus aureus with minimal inhibitory concentrations ranging from 2.0 to 6.0 μg/mL. Additionally, Fradic Acid B has been found to inhibit the growth of colon cancer and glioma cells, with IC50 values varying from 0.13 to 6.46 μM. The compound specifically induces apoptosis and cell cycle arrest at the G0/G1 phase in tumor cells, highlighting its potential as a potent agent in antimicrobial and cancer therapies (Xin et al., 2012).

Antioxidant Activity

While specific studies directly involving Fradic Acid B and its antioxidant properties were not found, the broader field of antioxidant activity research provides insights into the potential methods and applications for investigating such properties. Techniques like the Ferric Reducing Antioxidant Power (FRAP) assay and others are commonly used to evaluate antioxidant capacities of various compounds, which could be applicable for studying Fradic Acid B's antioxidant potential. These methods are essential in antioxidant analysis and determining the antioxidant capacity of complex samples, including potential studies on Fradic Acid B (Munteanu & Apetrei, 2021).

Neuroprotective Effects

In the broader context of phenolic compounds like Fradic Acid B, studies have shown the neuroprotective potential of similar compounds. For instance, ferulic acid, another phenolic compound, has been researched for its neuroprotective effects against neurotoxicity in animal models. Such studies indicate the potential for Fradic Acid B to be investigated in a similar context, especially concerning its antioxidant and anti-inflammatory properties (Mishra et al., 2022).

Future Directions

While specific future directions for research on Fradic acid B are not mentioned in the literature I have access to, the field of antibiotic resistance breakers is a promising avenue of research . This field involves the development of substances capable of re-sensitizing resistant bacteria to antibiotics . Given the increasing threat of antibiotic-resistant pathogens, research in this area is crucial .

properties

IUPAC Name

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-oxoocta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-10(15)8-6-4-5-7-9-12-11(2)18-14(3,19-12)13(16)17/h4-9,11-12H,1-3H3,(H,16,17)/b5-4+,8-6+,9-7+/t11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSULZLYEQGSAE-HMVSRFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fradic acid B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fradic acid B
Reactant of Route 2
Reactant of Route 2
Fradic acid B
Reactant of Route 3
Fradic acid B
Reactant of Route 4
Fradic acid B
Reactant of Route 5
Fradic acid B
Reactant of Route 6
Fradic acid B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.